Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers , and its specific targets and their roles are yet to be elucidated.
Pharmacokinetics
It is known that the compound has a molecular weight of 14014 , which could potentially influence its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 5-amino-1-methyl-1H-pyrrole-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality .
Types of Reactions:
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Substituted pyrrole derivatives.
Scientific Research Applications
Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Comparison with Similar Compounds
- Methyl 5-bromo-1H-pyrrole-2-carboxylate
- Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate
- Methyl 1-methylpyrrole-2-carboxylate
Comparison: Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both an amino group and a methyl ester group on the pyrrole ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the amino group enhances its nucleophilicity, making it more reactive in substitution reactions.
Biological Activity
Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, including its interactions with various biological targets. This article reviews the compound's synthesis, biological evaluations, mechanisms of action, and therapeutic implications based on available research findings.
This compound possesses a pyrrole ring with an amino group at the 5-position and an ester group at the 2-position. These functional groups are crucial for its reactivity and biological interactions.
Structural Characteristics
Property | Description |
---|---|
Molecular Formula | C₇H₈N₂O₂ |
Molecular Weight | 168.15 g/mol |
Functional Groups | Amino (-NH₂), Ester (-COOCH₃) |
Synthesis
The synthesis of this compound typically involves a multi-step process, which may include:
- Formation of the pyrrole ring.
- Introduction of the amino and ester groups through various chemical reactions.
The biological activity of this compound is primarily attributed to:
- Hydrogen Bonding: The amino group can form hydrogen bonds with biological molecules, influencing their activity and stability.
- Enzyme Interaction: The compound can undergo hydrolysis, releasing the active pyrrole derivative that interacts with enzymes and receptors in biological systems.
In Vitro Studies
Recent studies have evaluated the compound's potential as an inhibitor for key enzymes:
- Acetylcholinesterase (AChE): It has been reported that derivatives of pyrrole compounds can exhibit significant AChE inhibitory activity, which is relevant for neurodegenerative diseases like Alzheimer's .
- Monoamine Oxidase (MAO): Some studies suggest that modifications to the pyrrole structure can enhance MAO inhibitory effects, contributing to antidepressant activities .
Case Study 1: AChE Inhibition
In a comparative study, various pyrrole derivatives were synthesized and tested for AChE inhibition. This compound showed promising results, with some derivatives achieving up to 58% inhibition compared to standard drugs such as Donepezil .
Case Study 2: MAO Inhibition
Another study focused on the MAO inhibitory capacity of related compounds. The findings indicated that certain derivatives could inhibit MAO-B by approximately 26%, showcasing their potential in treating mood disorders .
Pharmacokinetics and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its therapeutic application. Preliminary studies suggest moderate permeability across cell membranes, which is essential for bioavailability in clinical settings .
Properties
IUPAC Name |
methyl 5-amino-1-methylpyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9-5(7(10)11-2)3-4-6(9)8/h3-4H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONOJFVXWDLLCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582067 | |
Record name | Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90582067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166182-90-7 | |
Record name | Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90582067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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